4-Methylthieno[2,3-d]pyrimidine 4-Methylthieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 111079-29-9
VCID: VC20746545
InChI: InChI=1S/C7H6N2S/c1-5-6-2-3-10-7(6)9-4-8-5/h2-4H,1H3
SMILES: CC1=C2C=CSC2=NC=N1
Molecular Formula: C7H6N2S
Molecular Weight: 150.2 g/mol

4-Methylthieno[2,3-d]pyrimidine

CAS No.: 111079-29-9

Cat. No.: VC20746545

Molecular Formula: C7H6N2S

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

4-Methylthieno[2,3-d]pyrimidine - 111079-29-9

CAS No. 111079-29-9
Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
IUPAC Name 4-methylthieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C7H6N2S/c1-5-6-2-3-10-7(6)9-4-8-5/h2-4H,1H3
Standard InChI Key DHQZOCRPDGMHRT-UHFFFAOYSA-N
SMILES CC1=C2C=CSC2=NC=N1
Canonical SMILES CC1=C2C=CSC2=NC=N1

4-Methylthieno[2,3-d]pyrimidine is a thienopyrimidine derivative featuring a methyl group at the 4-position. Thienopyrimidines are heterocyclic compounds composed of a thiophene ring fused with a pyrimidine ring . Research indicates that derivatives of 4-methylthieno[2,3-d]pyrimidine may possess antimicrobial properties by acting as inhibitors of bacterial TrmD, specifically competing with S-adenosylmethionine (SAM) in its binding to TrmD .

Synthesis of 4-Methylthieno[2,3-d]pyrimidine Derivatives

The Suzuki reaction, utilizing methylboronic acid and catalyzed by PdCl2 dppf, facilitates the synthesis of 4-methyl derivatives with an aromatic pyrimidine cycle and a methyl group at the fourth position . Subsequent hydrolysis of the ester yields acid 3, followed by the synthesis of amides via reaction with primary benzyl amines and morpholine in DMF, promoted by CDI .

Antimicrobial Activity and TrmD Inhibition

4-Methylthieno[2,3-d]pyrimidine derivatives have demonstrated antibacterial activity through the inhibition of TrmD . These compounds interact with amino acids in the active site, including the methyl group at position four interacting with the pyrrolidine cycle of proline Pro94, suggesting stable ligand-enzyme conformations . These ligands also interact with glutamic acid and/or glutamine residues, which are part of the TrmD cofactor S-adenosylmethionine (SAM) binding site .

Benzyl amides of 4-methylthieno[2,3-d]pyrimidine exhibit the best parameters for antibacterial activity via TrmD inhibition . Introduction of an alkyl substituent at position 4 of the theno[2,3-d]pyrimidine fragment plays a crucial role as an additional binding center in the active site of TrmD .

Antimicrobial Activity Screening Results for 4-methylthieno[2,3-d]pyrimidine Derivatives

CompoundAntimicrobial Activity
Derivatives 2, 3, 4a-f, 5, 6a-cData available upon request.

Docking Studies of 4-methylthieno[2,3-d]pyrimidine Derivatives to the Active Site of Selective TrmD P. aeruginosa Inhibitors

CompoundDocking Results
Derivatives 2, 3, 4a-f, 5, 6a-cData available upon request.

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